molecular formula C10H12OS B14699798 Propanethioic acid, S-(phenylmethyl) ester CAS No. 22786-75-0

Propanethioic acid, S-(phenylmethyl) ester

Cat. No.: B14699798
CAS No.: 22786-75-0
M. Wt: 180.27 g/mol
InChI Key: HVQYODLLQPXQEB-UHFFFAOYSA-N
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Description

Propanethioic acid, S-(phenylmethyl) ester is an organic compound with the molecular formula C10H12OS It is a thioester, which means it contains a sulfur atom bonded to an acyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanethioic acid, S-(phenylmethyl) ester can be synthesized through the reaction of propanethioic acid with benzyl alcohol in the presence of a dehydrating agent. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propanethioic acid, S-(phenylmethyl) ester undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol and propanethioic acid.

    Substitution: Various thioester derivatives depending on the nucleophile used.

Scientific Research Applications

Propanethioic acid, S-(phenylmethyl) ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce thioester functionality into molecules.

    Biology: It can be used in the study of enzyme mechanisms, particularly those involving thioester intermediates.

    Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanethioic acid, S-(phenylmethyl) ester involves its interaction with molecular targets through its thioester group. The sulfur atom can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Propanethioic acid, S-(2-methylpropyl) ester
  • Propanethioic acid, 2,3-dihydroxy-, S-(phenylmethyl) ester

Uniqueness

Propanethioic acid, S-(phenylmethyl) ester is unique due to its specific structure, which includes a benzyl group attached to the sulfur atom. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other thioesters.

Properties

CAS No.

22786-75-0

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

S-benzyl propanethioate

InChI

InChI=1S/C10H12OS/c1-2-10(11)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

HVQYODLLQPXQEB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)SCC1=CC=CC=C1

Origin of Product

United States

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